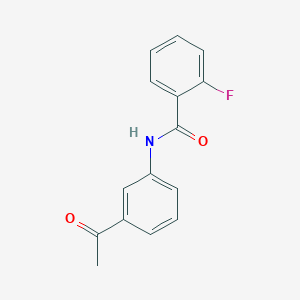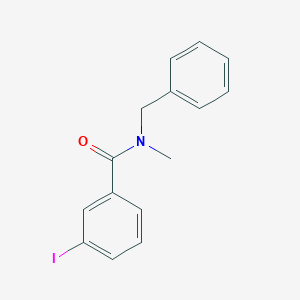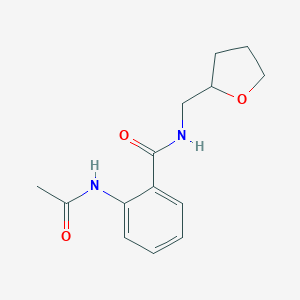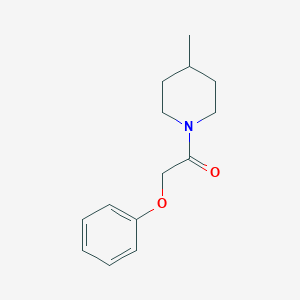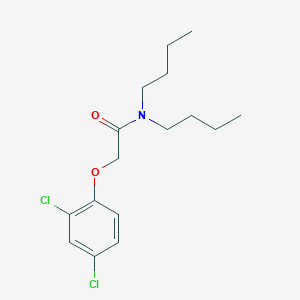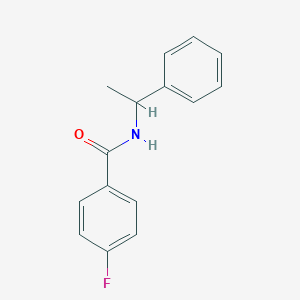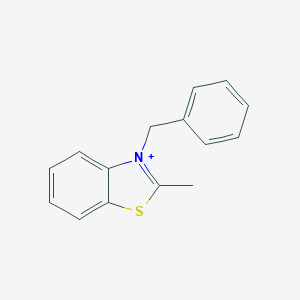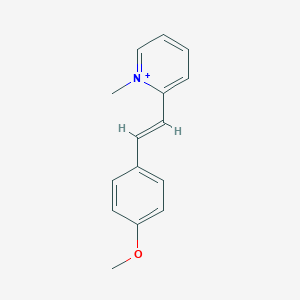![molecular formula C18H13IN2O3S B261559 N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B261559.png)
N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as SBI-0640756, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound has shown promising results in various scientific research applications, including cancer treatment and neurodegenerative diseases.
作用机制
The mechanism of action of N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the inhibition of PLK1 and GSK3β enzymes. PLK1 is a key regulator of cell division, and its inhibition by N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide induces cell cycle arrest and apoptosis in cancer cells. GSK3β is a key enzyme involved in the pathogenesis of Alzheimer's disease, and its inhibition by N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide reduces the accumulation of amyloid beta plaques and tau protein, which are hallmarks of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide are mainly related to its inhibition of PLK1 and GSK3β enzymes. In cancer cells, inhibition of PLK1 by N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In Alzheimer's disease, inhibition of GSK3β by N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide reduces the accumulation of amyloid beta plaques and tau protein, which are hallmarks of the disease.
实验室实验的优点和局限性
One of the main advantages of N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its specificity for PLK1 and GSK3β enzymes, which makes it a potential therapeutic agent for cancer treatment and neurodegenerative diseases. However, one of the limitations of N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its low solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One direction is to explore its potential as a therapeutic agent for other types of cancer and neurodegenerative diseases. Another direction is to improve its solubility and bioavailability for better in vivo administration. Additionally, the development of N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogs with improved pharmacological properties could lead to the discovery of more potent and selective PLK1 and GSK3β inhibitors.
合成方法
The synthesis method for N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves a multistep process that starts with the reaction of 4-iodoaniline with 2-nitrobenzaldehyde to form an intermediate product. This intermediate is then reduced to form the corresponding amine, which is further reacted with 6-chloro-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-3-sulfonamide to yield the final product N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide.
科学研究应用
N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been extensively studied for its potential as a therapeutic agent in cancer treatment and neurodegenerative diseases. In cancer treatment, N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has shown promising results in inhibiting the growth of cancer cells by targeting the Polo-like kinase 1 (PLK1) enzyme. PLK1 is a key regulator of cell division and is overexpressed in many types of cancer cells. Inhibition of PLK1 by N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
In neurodegenerative diseases, N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has shown potential as a therapeutic agent for the treatment of Alzheimer's disease. This compound has been shown to inhibit the activity of glycogen synthase kinase 3β (GSK3β), which is a key enzyme involved in the pathogenesis of Alzheimer's disease. Inhibition of GSK3β by N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to reduce the accumulation of amyloid beta plaques and tau protein, which are hallmarks of Alzheimer's disease.
属性
产品名称 |
N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide |
|---|---|
分子式 |
C18H13IN2O3S |
分子量 |
464.3 g/mol |
IUPAC 名称 |
N-(4-iodophenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C18H13IN2O3S/c1-21-15-9-10-16(13-3-2-4-14(17(13)15)18(21)22)25(23,24)20-12-7-5-11(19)6-8-12/h2-10,20H,1H3 |
InChI 键 |
SBCWSZZDPXMGCI-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)I)C=CC=C3C1=O |
规范 SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)I)C=CC=C3C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)


